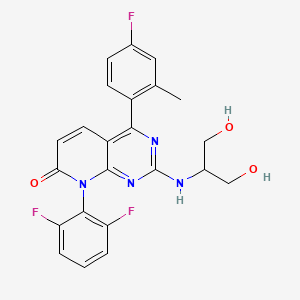

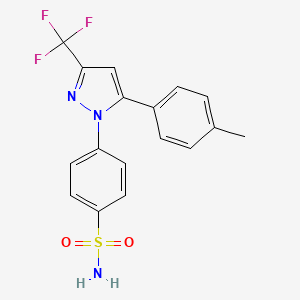

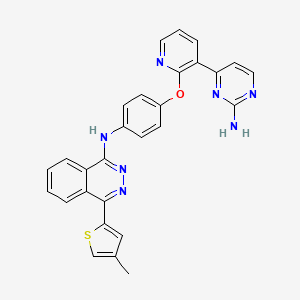

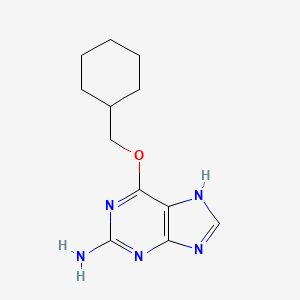

![molecular formula C27H33N7O4 B1684011 N-[4-[1-(1,4-二氧杂螺[4.5]癸-8-基)-4-(8-氧杂-3-氮杂螺[3.2.1]辛-3-基)-1H-吡唑并[3,4-d]嘧啶-6-基]苯基]-N'-甲基脲 CAS No. 1144068-46-1](/img/structure/B1684011.png)

N-[4-[1-(1,4-二氧杂螺[4.5]癸-8-基)-4-(8-氧杂-3-氮杂螺[3.2.1]辛-3-基)-1H-吡唑并[3,4-d]嘧啶-6-基]苯基]-N'-甲基脲

描述

The mammalian target of rapamycin (mTOR) is a serine-threonine kinase that is central to two protein complexes, mTORC1 and mTORC2. These complexes are differentially regulated (e.g., only mTORC1 is sensitive to rapamycin) and regulate different pathways. WYE-125132 is an ATP-competitive inhibitor of mTOR (IC50 = 0.19 nM) that inhibits signaling through both mTORC1 and mTORC2.1 It is selective for mTOR over phosphatidylinositol 3-kinase isoforms. WYE-125132 is effective against mTORC1 and mTORC2 in diverse cancer models, both in vitro and in vivo. Oral administration of WYE-125132 alone blocks mTOR signaling and prevents tumor growth in breast, lung, renal, and glioma cancer xenografts in mice, while combination therapy with the VEGF-inhibitor bevacizumab causes complete regression of A498 renal carcinoma tumors. In addition to its applications in cancer, WYE-125132 has been used to delineate novel aspects of mTOR signaling.

WYE-125132, also known as WYE-132, is a highly potent, ATP-competitive, and specific mTOR kinase inhibitor (IC: 0.19 +/- 0.07 nmol/L; >5,000-fold selective versus PI3Ks). WYE-132 inhibited mTORC1 and mTORC2 in diverse cancer models in vitro and in vivo. Importantly, consistent with genetic ablation of mTORC2, WYE-132 targeted P-AKT(S473) and AKT function without significantly reducing the steady-state level of the PI3K/PDK1 activity biomarker P-AKT(T308), highlighting a prominent and direct regulation of AKT by mTORC2 in cancer cells.

科学研究应用

Cancer Treatment mTOR Inhibition

WYE-125132 (WYE-132) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. It has shown to induce apoptosis in various cancer lines, including prostate and lung cancer cells, by inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), with an IC50 value of 0.19 nM .

Ovarian Cancer Therapy

Specifically, WYE-132 has been investigated for its anti-ovarian cancer activity. It has demonstrated the ability to inhibit ovarian cancer cell growth, positioning it as a potential therapeutic agent for one of the most common and lethal gynecological cancers .

Selectivity and Potency

The compound exhibits over 5000-fold selectivity for mTOR compared to phosphoinositide 3-kinase (PI3K), making it a highly specific agent for targeting the mTOR pathway without significantly affecting PI3K .

Apoptosis Induction

Apart from inhibiting cancer cell growth, WYE-132’s mechanism of action includes the induction of apoptosis, which is a programmed cell death process crucial for eliminating cancer cells .

Comparative Advantage Over Rapalogs

Unlike rapamycin and its analogs (rapalogs), which partially inhibit mTOR through allosteric binding to only mTORC1, WYE-132’s ATP-competitive inhibition affects both mTORC1 and mTORC2, offering a broader therapeutic potential .

Preclinical Pharmacology

In preclinical studies, WYE-132 has shown promising pharmacological profiles that could translate into effective dosing regimens in clinical settings, providing a foundation for future drug development .

作用机制

Target of Action

WYE-125132, also known as WYE-132, is a highly potent, ATP-competitive, and specific inhibitor of the mammalian target of rapamycin (mTOR) kinase . mTOR is a major component of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway that is dysregulated in 50% of all human malignancies . WYE-132 targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .

Mode of Action

WYE-132 interacts with its targets, mTORC1 and mTORC2, by ATP-competitive inhibition . This interaction results in the inhibition of mTORC1 and mTORC2 in diverse cancer models both in vitro and in vivo . Importantly, WYE-132 targets P-AKT (S473) and AKT function without significantly reducing the steady-state level of the PI3K/PDK1 activity biomarker P-AKT (T308), highlighting a prominent and direct regulation of AKT by mTORC2 in cancer cells .

Biochemical Pathways

The inhibition of mTORC1 and mTORC2 by WYE-132 affects the PI3K/AKT/mTOR signaling pathway . mTORC1 is an essential mediator of PI3K/AKT through its direct phosphorylation of the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor eIF4E-binding protein 1 (4EBP1) . mTORC2 phosphorylates and activates AKT, a key regulator of cell growth, metabolism, and survival .

Pharmacokinetics

It is known that wye-132 is administered orally to tumor-bearing mice, suggesting that it has good oral bioavailability .

Result of Action

WYE-132 has been shown to elicit a substantially stronger inhibition of cancer cell growth and survival, protein synthesis, cell size, bioenergetic metabolism, and adaptation to hypoxia compared with the rapalog temsirolimus/CCI-779 . It has also been reported to induce caspase-dependent apoptosis in ovarian cancer cells .

Action Environment

It is known that wye-132 shows potent single-agent antitumor activity against various types of tumors in mice, and its activity is further enhanced when co-administered with bevacizumab .

属性

IUPAC Name |

1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHHRYZMBGPBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649521 | |

| Record name | 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-N'-methylurea | |

CAS RN |

1144068-46-1 | |

| Record name | 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

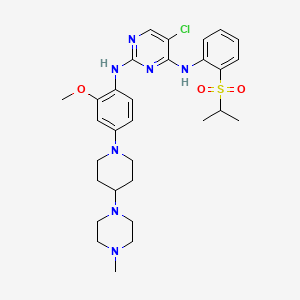

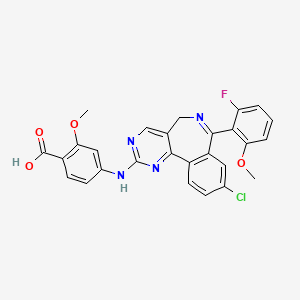

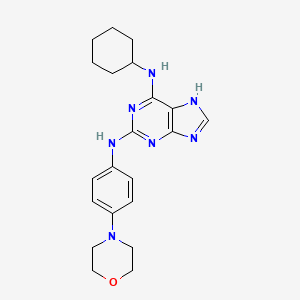

![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)